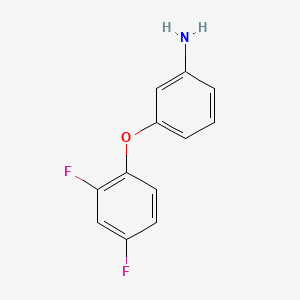

3-(2,4-Difluorophenoxy)aniline

Description

General Overview of Aryloxyaniline Structural Motifs and Their Significance in Advanced Chemical Synthesis

Aryloxyaniline structural motifs, characterized by an aniline (B41778) ring linked to a phenyl group via an ether bond, are of considerable interest in organic chemistry. openaccessjournals.com This framework serves as a versatile scaffold in the synthesis of more complex molecules. The inherent reactivity of the amine and the stability of the ether linkage provide a robust platform for constructing diverse molecular architectures. frontiersin.org These motifs are foundational in the development of a wide array of organic compounds, finding applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The ability to synthesize a variety of natural and designed organic molecules highlights the advanced state of organic synthesis, where such structural motifs play a crucial role. nih.gov

The Role of Fluorine Substitution in Aryloxyaniline Frameworks for Modulating Electronic Properties and Reactivity

The introduction of fluorine atoms into the aryloxyaniline framework significantly alters the molecule's electronic properties and reactivity. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease the reactivity of the compound towards electrophilic substitution. numberanalytics.com This modification of electronic properties can be leveraged to fine-tune the behavior of the molecule in chemical reactions. nih.gov

The presence of fluorine can also impact the molecule's physical properties, such as thermal stability and conductivity. numberanalytics.com Furthermore, fluorine substitution can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the design of materials with specific properties. unam.mx In the context of 3-(2,4-Difluorophenoxy)aniline, the two fluorine atoms on the phenoxy ring are strategically positioned to exert a strong electronic influence on the entire molecule. This strategic placement is crucial for controlling the optical and electrochemical properties of organic dyes and other functional materials. rsc.org

Research Trajectory and Scientific Interest in this compound within Organic and Materials Chemistry

The scientific interest in this compound stems from its potential as a key building block in the synthesis of advanced materials and biologically active compounds. In organic chemistry, it serves as a precursor for creating more complex molecules with tailored properties. Its difluorinated phenoxy group makes it an attractive starting material for developing novel polymers and organic electronic materials. usd.edu

In materials chemistry, the focus is on harnessing the unique properties conferred by the fluorine atoms. Fluorinated aromatic compounds are known to exhibit enhanced thermal stability and can influence the packing of molecules in the solid state, which is crucial for applications in organic electronics. usd.edursc.org The study of compounds like this compound contributes to the broader understanding of structure-property relationships in fluorinated organic materials, paving the way for the rational design of new functional materials. nih.govrsc.org

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 394-93-4 | C12H9F2NO | 221.21 |

| 3-Bromo-4-(2,4-difluorophenoxy)aniline | 1284999-83-2 | C12H8BrF2NO | 300.10 |

| 3-Chloro-4-(2,4-difluorophenoxy)aniline | 946662-64-2 | C12H8ClF2NO | Not specified |

| 4-(3,4-Difluorophenoxy)aniline | 383126-84-9 | C12H9F2NO | 221.21 |

| 2-(3,4-Difluorophenoxy)-4-methylaniline | Not specified | C13H11F2NO | 235.23 |

| N-[3-(2,4-difluorophenoxy)propyl]aniline | Not specified | C15H15F2NO | Not specified |

Structure

2D Structure

3D Structure

Properties

CAS No. |

919524-36-0 |

|---|---|

Molecular Formula |

C12H9F2NO |

Molecular Weight |

221.20 g/mol |

IUPAC Name |

3-(2,4-difluorophenoxy)aniline |

InChI |

InChI=1S/C12H9F2NO/c13-8-4-5-12(11(14)6-8)16-10-3-1-2-9(15)7-10/h1-7H,15H2 |

InChI Key |

ZOMLINWQGIQUJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)F)N |

Origin of Product |

United States |

Iii. Mechanistic Investigations and Reactivity Studies of 3 2,4 Difluorophenoxy Aniline Analogues

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Fluorinated Aryl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying activated aromatic rings. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this mechanism to be effective, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.org In analogues of 3-(2,4-Difluorophenoxy)aniline, the two fluorine atoms on the phenoxy ring serve this purpose, activating the ring for nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. masterorganicchemistry.com The leaving group's ability to be displaced is less dependent on its bond strength to carbon and more on its ability to stabilize the transition state and the intermediate through its inductive electron-withdrawing effect. masterorganicchemistry.com Consequently, in the context of aromatic halides, the reactivity order is often F > Cl > Br > I. nih.gov The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the anionic intermediate, making fluoride (B91410) an excellent leaving group in SNAr reactions. masterorganicchemistry.com

For a 2,4-difluorinated phenyl ring, a nucleophile can attack at either the C-2 (ortho to the ether linkage) or C-4 (para to the ether linkage) position. The selectivity of this attack is governed by the stability of the resulting Meisenheimer complex. Attack at the para position is generally favored for both electronic and steric reasons. The negative charge in the intermediate formed by para-attack can be delocalized onto the ether oxygen atom through resonance, providing significant stabilization. While ortho-attack also allows for some delocalization, it is often sterically hindered by the adjacent aryloxy group.

| Position of Nucleophilic Attack | Relative Reaction Rate | Primary Justification |

|---|---|---|

| Para (C-4) | Favored | Greater resonance stabilization of the Meisenheimer complex intermediate; less steric hindrance. |

| Ortho (C-2) | Disfavored | Less effective resonance stabilization compared to para-attack; significant steric hindrance from the bulky aryloxy group. |

While the fluorine atoms on the difluorophenoxy ring are readily displaced, the aryloxy group itself is a very poor leaving group in SNAr reactions. The cleavage of the C–O bond in a diaryl ether via a nucleophilic substitution mechanism is challenging because the phenoxide ion is a much stronger base, and therefore a poorer leaving group, than a halide ion. govtpgcdatia.ac.in Standard acid-catalyzed cleavage reactions that are effective for alkyl ethers are generally ineffective for diaryl ethers due to the stability of the aryl-oxygen bond. libretexts.org

Displacement of the aryloxy group requires specialized, often non-SNAr conditions. These methods typically involve reductive cleavage rather than direct nucleophilic displacement. For instance, combinations of a hydrosilane (like triethylsilane) and a strong base (like potassium tert-butoxide) can achieve the reductive cleavage of the C(sp²)–O bond in diaryl ethers. researchgate.net Another approach is electrocatalytic hydrogenolysis over nickel cathodes, which can also cleave the C-O bond directly. nih.gov These reactions proceed through mechanisms distinct from the classical addition-elimination pathway and highlight the inertness of the ether linkage to conventional nucleophilic attack.

Electrophilic Aromatic Substitution Reactivity of the Difluorophenoxy and Aniline (B41778) Moieties

The two aromatic rings in this compound exhibit starkly different reactivities towards electrophiles. The aniline ring is highly activated, while the difluorophenoxy ring is generally deactivated.

The amino group (-NH₂) of the aniline moiety is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its strong +M (mesomeric) effect. byjus.com This high reactivity can be problematic, often leading to poly-substitution and oxidation side reactions. libretexts.org For example, direct bromination of aniline typically yields 2,4,6-tribromoaniline (B120722) uncontrollably. scribd.com Similarly, nitration with strong acids can lead to oxidation or the formation of a meta-substituted product, because in a highly acidic medium, the aniline is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.comquora.com To control these reactions and achieve mono-substitution, the amino group is often protected by acetylation to form an acetanilide. This attenuates the activating effect, allowing for predictable ortho/para substitution, after which the acetyl group can be removed by hydrolysis. libretexts.org Furthermore, Friedel-Crafts reactions are generally unsuccessful with anilines because the basic amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. chemistrysteps.com

Cross-Coupling Reactions and Aryl-Aryl Bond Formation in Related Aryloxyanilines (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including aryl-aryl bonds. masterorganicchemistry.com The Suzuki and Heck reactions are prominent examples. These reactions are not typically performed on this compound itself but are instrumental in the synthesis of its analogues from halogenated precursors.

The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com To synthesize a related aryloxyaniline, one could couple a halogenated aniline derivative with an aryloxyboronic acid, or vice-versa. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new biaryl bond and regenerate the Pd(0) catalyst. youtube.com

The Heck reaction couples an aryl or vinyl halide with an alkene, also using a palladium catalyst and a base. youtube.com This reaction would be used to append an alkene substituent to either of the aromatic rings in a halogenated aryloxyaniline precursor. The mechanism is similar, involving oxidative addition, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product. youtube.com

| Reaction | Coupling Partners | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Aryl-Aryl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Aryl Halide + Alkene | Aryl-Vinyl | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Oxidation and Reduction Chemistry of the Aniline Functionality

The aniline moiety is highly susceptible to both oxidation and reduction, reactions that target the nitrogen atom and the aromatic ring.

The oxidation of aniline and its derivatives can proceed through various pathways depending on the oxidant and reaction conditions, yielding a wide array of products. wikipedia.org The initial step is often a one-electron oxidation to form an aniline radical cation. mdpi.com This highly reactive intermediate can then undergo several transformations.

Dimerization: The radical cations can couple to form dimers such as benzidines (head-to-tail coupling) or other C-N and N-N coupled products like azoxybenzene (B3421426) and azobenzene. masterorganicchemistry.com

Polymerization: Under certain conditions, particularly with chemical oxidants like dichromates or electrochemical oxidation, the radical cations can polymerize to form polyaniline, a conductive polymer. wikipedia.org

Formation of Quinones: Stronger oxidation can lead to the formation of benzoquinones. wikipedia.org

Oxidation to Nitro Compounds: While challenging to control, oxidation can convert the amino group to a nitroso (-NO) and subsequently a nitro (-NO₂) group.

The specific outcome is highly dependent on the choice of oxidizing agent.

| Oxidizing Agent | Typical Product(s) | Reaction Pathway |

|---|---|---|

| Dichromates (e.g., K₂Cr₂O₇) | Polyaniline, Benzoquinone | Radical cation polymerization, over-oxidation |

| Hydrogen Peroxide (H₂O₂) | Azoxybenzene, Nitrobenzene | N-oxidation and condensation |

| Peroxy acids (e.g., m-CPBA) | Nitrosobenzene, Nitrobenzene | Stepwise N-oxidation |

| Electrochemical Oxidation | Polyaniline, various dimers | Controlled potential oxidation leading to radical coupling |

Reductive Chemistry of Arylamines and Corresponding Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding arylamines is a fundamental transformation in organic synthesis, with broad applications in the preparation of dyes, pharmaceuticals, and agrochemicals. wikipedia.orgfrontiersin.org For analogues of this compound, this reduction is the key step in their synthesis from nitroaromatic precursors. A variety of reducing agents and catalytic systems can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. wikipedia.org

Commonly used methods for the reduction of nitroaromatics include catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reductant. wikipedia.orgsoton.ac.uk The reaction mechanism on non-noble metals like nickel is proposed to involve the initial dissociation of the N-O bonds of the nitro group, leading to a partially oxidized catalyst surface, followed by successive hydrogenation steps to form the aniline. rsc.org Nanocarbon-based catalysts have also emerged as promising materials for the selective hydrogenation of nitroaromatics. frontiersin.orgfrontiersin.org

Chemical Reduction: A wide array of chemical reducing agents can effect the transformation of nitroaromatics to anilines. These include metals in acidic media (e.g., iron, tin, or zinc with hydrochloric acid), as well as other reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule, requiring a high degree of chemoselectivity.

The general reaction pathway for the reduction of a nitroaromatic to an aniline proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. The specific pathway and the stability of these intermediates can be influenced by the reaction conditions and the electronic nature of the substituents on the aromatic ring.

Common Methods for Nitroaromatic Reduction

| Method | Reagents/Catalysts | General Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction, potential for high selectivity. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Classical method, often used in industrial scale synthesis. |

| Sulfide Reduction | Na₂S, NaHS, (NH₄)₂S | Can offer selectivity in the presence of other reducible groups. |

| Hydrosulfite Reduction | Na₂S₂O₄ | Effective under milder conditions. |

Advanced Mechanistic Probes and Investigative Methodologies

Understanding the intricate mechanisms of chemical reactions often requires the direct observation of transient species that exist between reactants and products. In-situ spectroscopic techniques are powerful tools for this purpose, allowing for the real-time monitoring of reactions and the characterization of fleeting intermediates. patsnap.comnih.gov For reactions involving analogues of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into reaction pathways. patsnap.comresearchgate.net

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and track their transformations throughout a reaction. For instance, in the reduction of a nitroaromatic compound, the disappearance of the characteristic nitro group stretches and the appearance of amine group vibrations can be monitored in real-time. researchgate.netyoutube.com This allows for the detection of intermediates like nitroso and hydroxylamine species by observing their unique vibrational signatures.

In-situ NMR Spectroscopy: NMR provides detailed structural information about molecules in solution. patsnap.com By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify the concentrations of reactants, intermediates, and products, thereby elucidating the reaction kinetics and mechanism.

The application of these in-situ techniques is crucial for optimizing reaction conditions to favor the formation of desired products and minimize side reactions. patsnap.comnih.gov

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental methods alone. nih.govnih.gov By modeling the potential energy surface of a reaction, computational methods can predict the structures of transition states and intermediates, calculate reaction barriers, and rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govresearchgate.net It can be employed to calculate the geometries and energies of reactants, products, transition states, and intermediates in chemical reactions. mdpi.com For reactions involving this compound analogues, DFT calculations can help to:

Identify the lowest energy reaction pathway: By comparing the activation energies of different possible mechanisms, the most likely reaction pathway can be determined. nih.gov

Characterize the structure of transition states: Understanding the geometry of the transition state provides insight into the factors that control the reaction rate and selectivity. nih.gov

Predict the stability of intermediates: The calculated energies of intermediates can help to explain their lifetimes and reactivity. researchgate.net

Recent advances in computational methods have improved the accuracy of modeling aromatic interactions, which can play a significant role in the transition states of chemical reactions. nih.gov

Computational models can be used to predict the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. mit.educhemrxiv.org For electrophilic aromatic substitution reactions on substituted anilines, computational methods can predict the most likely site of substitution by calculating the relative stabilities of the possible intermediates. acs.org For instance, graph-convolutional neural networks have been developed for the multitask prediction of C-H functionalization tasks, achieving high accuracy in predicting site selectivity. mit.educhemrxiv.org The selectivity in such reactions is often highly dependent on subtle electronic and steric features of the substrate. mit.educhemrxiv.org

Computational Approaches in Mechanistic Studies

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometries, and energies. | Reaction pathways, transition state structures, intermediate stabilities. nih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating a small part quantum mechanically. | Insights into enzyme catalysis and reactions in complex environments. |

| Machine Learning Models | Predicting reaction outcomes based on large datasets. | Site selectivity in C-H functionalization and other reactions. mit.educhemrxiv.org |

Application of Computational Chemistry for Elucidating Reaction Mechanisms and Energy Landscapes

Systematic Investigation of Electronic and Steric Effects of Fluorine Substituents on Chemical Reactivity

The presence of fluorine atoms on an aromatic ring can significantly influence the molecule's chemical reactivity due to fluorine's unique electronic and steric properties. nih.gov Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). nih.gov However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). The interplay of these opposing effects, along with the steric bulk of the fluorine atoms, governs the reactivity and regioselectivity of reactions involving fluorinated aromatic compounds.

Steric Effects: The van der Waals radius of fluorine is larger than that of hydrogen, meaning that fluorine substituents can exert a steric hindrance effect, influencing the approach of reagents and favoring substitution at less hindered positions. researchgate.net In some cases, the release of steric strain can be a driving force for a reaction. researchgate.net

The combination of these electronic and steric effects can lead to complex reactivity patterns in fluorinated molecules like this compound. A systematic study of these effects is crucial for predicting and controlling the outcomes of their reactions.

Iv. Computational Chemistry and Theoretical Analysis of 3 2,4 Difluorophenoxy Aniline

Quantum Chemical Calculations for Molecular Structure and Electronic Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic properties of 3-(2,4-Difluorophenoxy)aniline. Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to accurately model di-substituted aniline (B41778) derivatives. cbu.edu.tr These calculations provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

For analogous compounds like difluoroanilines, DFT calculations have been shown to provide excellent correlation with experimental results. cbu.edu.trresearchgate.net The optimized geometry reveals the spatial arrangement of the two phenyl rings linked by an ether oxygen.

The electronic distribution is elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com A smaller gap suggests higher reactivity. For a related compound, 2,4-difluoroaniline, the calculated HOMO-LUMO energy gap is approximately 5.2186 eV, indicating significant chemical stability. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface is mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net The MEP surface uses a color code to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which is vital for understanding intermolecular interactions. researchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -0.65 |

| HOMO-LUMO Gap | 5.22 |

Conformational Analysis and Potential Energy Landscapes of Aryloxyaniline Systems

The flexibility of the ether linkage in this compound allows for multiple conformations due to the rotation around the C-O-C bonds. Conformational analysis is essential to identify the most stable, low-energy conformers and to understand the energy barriers between them. This is achieved by performing a relaxed potential energy surface (PES) scan, where the dihedral angles defining the orientation of the two aromatic rings are systematically varied. nih.govresearchgate.net

The potential energy landscape (PES) provides a comprehensive map of all possible conformations and their corresponding energies. weizmann.ac.il For complex molecules, the PES can have numerous local minima (stable conformers) and transition states (energy barriers). weizmann.ac.il The characterization of this landscape is crucial for understanding the molecule's dynamic behavior and its properties in different environments. Fluorine substitution can significantly impact the conformational profiles of molecules, influencing alkane chain conformations, for example, with a notable dependence on the polarity of the medium. nih.govnih.gov The study of related biaryl systems shows that torsional energy barriers are fundamental in determining the molecular shape and must be accurately described for correct modeling. researchgate.net

| Computational Method | Mean Absolute Deviation of Barrier Height (kcal/mol) |

|---|---|

| ANI-1ccx (Neural Network) | 0.8 |

| ANI-2x (Neural Network) | 1.0 |

| CGenFF (Force Field) | 1.3 |

| OpenFF (Force Field) | 1.4 |

| GAFF (Force Field) | 2.6 |

| OPLS (Force Field) | 2.8 |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules. mdpi.com By simulating the motion of atoms and molecules over time, MD provides detailed information about conformational changes, solvent effects, and intermolecular interactions. mdpi.comdinola.it

For this compound, MD simulations can be performed in various solvents (e.g., water, DMSO) to understand how the environment affects its structure and dynamics. These simulations track the trajectory of each atom, allowing for the analysis of properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to characterize interactions with solvent molecules. ajchem-a.com

The simulations can reveal the formation and dynamics of intermolecular hydrogen bonds, van der Waals forces, and π-π stacking interactions, which are critical for understanding how the molecule interacts with biological targets or other molecules in a solution. bohrium.comnih.govnih.gov The binding energy between molecules is often composed of van der Waals and electrostatic interactions. mdpi.com

Computational Prediction of Spectroscopic Signatures for Characterization and Identification

Computational methods can accurately predict various spectroscopic signatures of this compound, which is invaluable for its characterization and identification.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. cbu.edu.tr These predictions are highly useful for interpreting experimental NMR spectra and confirming the molecular structure. uncw.edubris.ac.uk For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly important. nih.govmines.edu

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to IR and Raman spectra can be calculated from first principles. arxiv.org These theoretical spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. cbu.edu.trresearchgate.net For similar molecules like 3,4-difluoroaniline, DFT calculations have been successfully used to assign vibrational modes. cbu.edu.trignited.in

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| N-H stretch | 3488, 3401 | 3487, 3400 | 3505, 3416 |

| C-H stretch (aromatic) | 3075 | 3080 | 3078 |

| C-N stretch | 1318 | 1320 | 1315 |

| C-F stretch | 1288 | 1290 | 1285 |

Application of In Silico Methods in Rational Ligand Design for Chemical Probes

The structural and electronic information obtained from computational analyses makes this compound a scaffold of interest for rational ligand design. In silico methods are pivotal in modern drug discovery and the development of chemical probes. rsc.org

Ligand-based drug design approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can be employed when the structure of the biological target is unknown. nih.govnih.gov These methods use a set of known active molecules to build a model that predicts the activity of new, untested compounds. nih.gov The aryloxyaniline scaffold can be systematically modified in silico by adding different functional groups, and the resulting derivatives can be evaluated for their potential to interact with a specific biological target. nih.gov

Structure-based drug design, which involves molecular docking, is used when the 3D structure of the target protein is available. nih.gov Docking simulations can predict the preferred binding orientation and affinity of this compound or its derivatives within the active site of a protein, guiding the synthesis of more potent and selective inhibitors or probes. nih.gov

V. Research Applications of 3 2,4 Difluorophenoxy Aniline and Its Derivatives

Utilization as a Versatile Building Block in Complex Organic Synthesis

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry. researchgate.net Their primary amino group serves as a key functional handle for a wide array of chemical transformations.

Construction of Novel Chemical Scaffolds and Heterocyclic Architectures

Aromatic amines are common precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. rjptonline.orgsciencescholar.us General methods, such as condensations with dicarbonyl compounds or cyclization reactions, are employed to build rings like quinazolines, triazines, and other scaffolds from aniline-type molecules. nih.govresearchgate.net However, specific examples detailing the use of 3-(2,4-Difluorophenoxy)aniline in these synthetic routes are not documented in the available literature.

Intermediate in the Preparation of Advanced Functional Molecules

The structural motif of substituted anilines is found in many pharmaceuticals, agrochemicals, and dyes. researchgate.netuva.nl They often serve as crucial intermediates in multi-step syntheses. researchgate.net For instance, related fluorinated aniline derivatives are precursors for drugs and other bioactive molecules. google.com A search for advanced functional molecules derived specifically from this compound did not yield concrete examples.

Role in Materials Science Research and Development

The field of materials science often utilizes aniline derivatives for the creation of novel polymers and functional materials.

Precursor for Polymer and Composite Material Exploration

Aniline itself is the monomer for polyaniline (PANI), a well-known conducting polymer. nih.gov Substituted anilines can be polymerized to create derivatives with tailored properties, such as improved solubility or modified electronic characteristics. rsc.orgresearchgate.net Research has been conducted on polymers made from various difluoroaniline isomers, studying how the fluorine substitution pattern affects polymer properties. unison.mx However, studies specifically detailing the polymerization of this compound were not identified.

Investigation in the Synthesis of Conductive Polymers and Organic Electronic Materials

The synthesis of polyaniline and its derivatives is a major area of research in conductive polymers. kpi.ua The electronic properties of these materials can be tuned by altering the substituents on the aniline monomer. While the general field is well-established, specific research into conductive polymers derived from this compound is not described in the available sources.

Development as Chemical Probes and Ligands for Molecular Recognition Studies

The specific shape and electronic properties of molecules like substituted anilines can make them suitable as ligands for metal catalysts or as fragments in molecules designed for molecular recognition (e.g., binding to proteins). nih.gov The difluorophenoxy aniline structure possesses hydrogen bond donors (the -NH2 group) and acceptors (the ether oxygen and fluorine atoms), making it a candidate for forming specific interactions. Despite this potential, no literature was found describing the development of this compound or its direct derivatives as chemical probes or ligands.

Application as Investigative Tools in Chemical Degradation and Environmental Remediation Studies

Derivatives of this compound are valuable as investigative tools in the study of chemical degradation pathways and the development of environmental remediation strategies. The stability conferred by the fluorine atoms makes these compounds challenging to degrade, thus providing a robust test for the efficiency of novel remediation techniques.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes are considered promising for the degradation of recalcitrant organic pollutants like fluorinated aromatic amines. nih.govresearchgate.netnih.gov The efficacy of AOPs in degrading such compounds is a significant area of environmental research.

Studies on fluoroanilines, such as 4-Fluoroaniline (4-FA) and 2,4-Difluoroaniline (2,4-DFA), indicate that the degree of fluorine substitution impacts their biodegradability and amenability to degradation by other means. Increased fluorine substitution generally leads to a longer time required for microbial enrichment and degradation. nih.gov For instance, the complete aerobic degradation of 100-200 mg/L of 4-FA, 2,4-DFA, and 2,3,4-Trifluoroaniline (2,3,4-TFA) by mixed bacterial cultures required enrichment times of 26, 51, and 165 days, respectively. nih.gov

The maximum specific degradation rates for these compounds were also found to decrease with increasing fluorine substitution, as detailed in the table below.

| Compound | Maximum Specific Degradation Rate (mg FA / (g VSS * h)) |

| 4-Fluoroaniline (4-FA) | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 8.84 ± 0.93 |

This data illustrates the trend of decreasing degradation rates with an increase in fluorine substituents on the aniline ring. nih.gov

AOPs, such as ozonation, UV/H2O2, and Fenton-based processes, are explored for the degradation of aniline and its derivatives. nih.govresearchgate.net These methods generate highly reactive species that can break down the stable aromatic ring of compounds like this compound. The degradation mechanism likely involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The C-F bond is known for its strength, making fluorinated aromatics particularly persistent. nih.gov The degradation of such compounds often involves initial steps that lead to the cleavage of this bond.

The aniline moiety of this compound suggests that it can undergo oxidative polymerization, a process extensively studied for aniline itself. Oxidative polymerization of aniline typically proceeds via the formation of radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers (polyaniline). researchgate.netnih.gov This process is a common phenomenon in the environmental fate of anilines and can lead to the formation of polymeric, often colored, byproducts.

The polymerization process is influenced by factors such as pH, oxidant concentration, and the presence of substituents on the aniline ring. For N-substituted anilines, polymerization can still occur, though the properties and structure of the resulting polymers may differ from those of polyaniline. nih.gov

Vi. Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis of 3-(2,4-Difluorophenoxy)aniline and its Derivatives

Chromatography is a cornerstone for the separation of this compound from starting materials, intermediates, by-products, and degradation products. The choice of technique is dictated by the volatility and polarity of the analytes and the complexity of the sample matrix.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For nitrogen-containing molecules like this compound, the use of a Nitrogen-Phosphorus Detector (NPD) offers exceptional sensitivity and selectivity. scioninstruments.com

The NPD, also known as a thermionic specific detector (TSD), operates by catalytically ionizing nitrogen or phosphorus-containing compounds in a hydrogen plasma surrounding a heated alkali metal bead (e.g., rubidium or cesium). srigc.comwikipedia.org This process generates a small electrical current that is proportional to the amount of the nitrogen-containing analyte. srigc.com The detector exhibits a significantly lower response to hydrocarbons, making it approximately 100,000 times more sensitive to nitrogen compounds than a standard Flame Ionization Detector (FID), thereby reducing matrix interference and enhancing detection limits for trace-level analysis. srigc.comwikipedia.org

| Parameter | Typical Value/Condition | Purpose |

| Column | Fused Silica (B1680970) Capillary (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Injector Type | Split/Splitless | Allows for both high concentration and trace-level analysis. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point and column interaction. |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Provides selective and sensitive detection of the nitrogen-containing analyte. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

| Bead Current | ~3.5 pA | Optimizes the ionization of nitrogen compounds. |

| H2 Flow | 3 mL/min | Forms the plasma required for ionization. |

| Air Flow | 100 mL/min | Supports the plasma. |

This interactive table summarizes typical parameters for the GC-NPD analysis of nitrogen-containing aromatic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for determining the purity of this compound and analyzing complex reaction mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for aniline (B41778) derivatives. elsevierpure.comresearchgate.net In this method, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com For complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide superior selectivity and retention for a wider range of analytes. helixchrom.com To enhance sensitivity, especially for trace analysis, pre-column derivatization with a fluorigenic-labeling reagent can be employed, followed by fluorescence detection. elsevierpure.comresearchgate.net

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Elutes compounds from the column. The gradient is adjusted for optimal separation. |

| Gradient | 30% B to 95% B over 15 minutes | Separates a mixture of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape. |

| Column Temp. | 35 °C | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths (e.g., 254 nm) for detection and purity assessment. |

| Injection Vol. | 5 µL | Introduces a precise amount of sample into the system. |

This interactive table outlines a standard set of conditions for the HPLC analysis of this compound to assess purity.

Advanced Sample Preparation and Cleanup Strategies for Complex Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analysis, especially when this compound must be quantified in complex matrices such as environmental samples or biological fluids. nih.govresearchgate.net The goal is to isolate the analyte of interest from interfering components that could compromise the analytical results. researchgate.net

Solid-Phase Extraction (SPE) is a widely adopted technique that has significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for full automation (on-line SPE). researchgate.netthermofisher.com The standard SPE protocol involves a "catch and release" mechanism where the analyte is retained on a sorbent, interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. chromatographyonline.com

More recent strategies focus on the targeted removal of specific interferences. chromatographyonline.com For example, in bioanalytical applications, specialized cartridges can be used to remove phospholipids (B1166683) and proteins from plasma samples, which are common sources of matrix effects in mass spectrometry. chromatographyonline.com

| Technique | Principle | Application | Advantages |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through; analyte is then eluted with a solvent. | Isolation from environmental water, reaction mixtures. | High recovery, reduced solvent use, automation-friendly. thermofisher.com |

| Matrix Solid-Phase Dispersion (MSPD) | The solid sample is blended with a sorbent, creating a dispersion that is packed into a column for extraction. | Analysis in soil or tissue samples. | Efficient extraction from solid/viscous matrices. researchgate.net |

| Interference Removal Filters | Chemical filters that selectively bind and remove specific matrix components (e.g., proteins, phospholipids). | Cleanup of biological samples (plasma, urine) prior to LC-MS analysis. | Highly specific cleanup, simplified method development, reduced matrix effects. chromatographyonline.com |

This interactive table compares modern sample preparation techniques applicable to the analysis of this compound in various matrices.

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography excels at separation and quantification, spectroscopy is essential for the definitive identification and structural elucidation of this compound and any unknown impurities. A combination of techniques is typically used to piece together the molecular structure. intertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H, ¹³C, ¹⁹F) is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. jchps.com It provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the aromatic substitution patterns and the linkage between the phenoxy and aniline moieties.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound through the determination of its mass-to-charge ratio (m/z). jchps.com High-resolution mass spectrometry (HRMS) can yield an exact mass, which helps in determining the elemental formula. Tandem MS (MS/MS) techniques involve fragmenting the molecule and analyzing the resulting pieces to further confirm the structure. intertek.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, key vibrational bands would include N-H stretching of the amine group, C-O-C stretching of the ether linkage, and C-F stretching of the fluorinated ring.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule, which is related to the conjugated π-system of the aromatic rings. cbu.edu.tr

The combination of these techniques provides a comprehensive and confirmatory characterization of the molecule's identity and structure. intertek.com

| Technique | Information Provided | Role in Characterization |

| NMR | Atomic connectivity, chemical environment of H, C, F nuclei. | Definitive structural elucidation and confirmation. intertek.com |

| MS / HRMS | Molecular weight, elemental composition, fragmentation patterns. | Confirmation of molecular formula and structural fragments. intertek.comjchps.com |

| FT-IR | Presence of functional groups (N-H, C-O-C, C-F). | Confirmation of key chemical bonds and functional groups. researchgate.net |

| UV-Vis | Electronic transitions, extent of conjugation. | Characterization of the chromophoric system. cbu.edu.tr |

This interactive table summarizes the primary spectroscopic methods used for the structural elucidation of this compound.

In-Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Identification

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, endpoint determination, and the potential formation of transient intermediates. In-situ (in the reaction vessel) spectroscopic monitoring provides this information in real-time without the need for manual sampling. remspec.com

Mid-infrared (Mid-IR) spectroscopy, particularly using an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, is a powerful process analytical technology (PAT) for this purpose. remspec.com The ATR probe is resistant to many reaction conditions and can continuously collect spectra. By tracking the disappearance of reactant-specific IR bands and the appearance of product-specific bands, the reaction progress can be monitored quantitatively. A major advantage of this real-time approach is the ability to detect and characterize short-lived reaction intermediates that cannot be isolated by conventional offline analysis, providing crucial insights into the reaction mechanism. remspec.com

| Time (min) | Reactant A Peak (cm⁻¹) | Reactant B Peak (cm⁻¹) | Product Peak (cm⁻¹) | Reaction Status |

| 0 | High Intensity | High Intensity | Absent | Reaction Initiated |

| 30 | Medium Intensity | Medium Intensity | Low Intensity | In Progress |

| 60 | Low Intensity | Low Intensity | Medium Intensity | In Progress |

| 120 | Absent | Absent | High Intensity | Reaction Complete |

This hypothetical data table illustrates how in-situ IR spectroscopy can be used to monitor the progress of a synthesis reaction by tracking the characteristic peaks of reactants and the final product, this compound.

Vii. Future Research Directions and Emerging Trends for Fluorinated Aryloxyanilines

Development of Sustainable and Green Synthetic Methodologies

The synthesis of aryloxyanilines traditionally relies on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. While effective, these methods often involve expensive and toxic catalysts, harsh reaction conditions, and the use of high-boiling polar solvents. Future research is intensely focused on developing more sustainable and environmentally benign synthetic routes.

Key areas of development include:

Catalyst Innovation: A shift towards using earth-abundant and less toxic metals like copper and iron as catalysts is a primary goal. Research into ligand design for these metals aims to improve catalytic efficiency, broaden the substrate scope, and allow for reactions to occur under milder conditions.

Alternative Energy Sources: The use of microwave irradiation and photochemical methods is being explored to accelerate reaction times and reduce energy consumption compared to conventional heating.

Greener Solvents: The replacement of traditional organic solvents with more sustainable alternatives like water, supercritical fluids (e.g., scCO₂), or bio-based solvents is a critical trend. rsc.org The development of surfactant chemistry to facilitate these reactions in aqueous media is a promising avenue. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved safety, better heat and mass transfer, easier scalability, and the potential for catalyst recycling. Integrating green synthetic methods into flow systems is a major direction for producing fluorinated aryloxyanilines on an industrial scale.

| Synthesis Strategy | Catalyst/Medium | Advantages | Research Focus |

| Catalyst Improvement | Copper, Iron, Nickel | Low cost, low toxicity, earth-abundant | Ligand design, improving reaction yields and substrate scope |

| Green Solvents | Water, Bio-solvents | Reduced environmental impact, improved safety | Development of water-soluble catalysts and surfactants |

| Energy Input | Microwave, Photochemistry | Rapid heating, reduced reaction times, novel reactivity | Catalyst development for photo-induced reactions |

| Process Technology | Continuous Flow | Enhanced safety, scalability, process control | Miniaturization, catalyst immobilization, real-time analytics |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

While the synthesis of the aryloxyaniline core is well-established, future research aims to uncover novel ways to functionalize this scaffold. The presence of fluorine atoms imparts unique electronic properties that can be exploited for new chemical transformations.

Emerging research trends include:

Late-Stage Functionalization: Developing methods to selectively introduce or modify functional groups on a pre-formed aryloxyaniline core is highly desirable, particularly in drug discovery. This includes C-H activation strategies that can directly functionalize the aromatic rings without the need for pre-installed activating groups.

C-F Bond Activation: Although the carbon-fluorine bond is exceptionally strong, selective activation and transformation of C-F bonds into other functional groups represent a significant frontier in organofluorine chemistry. google.com Success in this area would open up entirely new synthetic pathways for creating diverse analogs.

Fluorine-Directed Reactivity: The strong electron-withdrawing nature of fluorine can be used to direct reactions at specific positions on the aromatic rings. Researchers are exploring how the fluorine substituents in molecules like 3-(2,4-Difluorophenoxy)aniline can influence ortho-lithiation, electrophilic aromatic substitution, and other cyclization reactions to build more complex molecular architectures.

Integration of Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For fluorinated aryloxyanilines, computational modeling is poised to accelerate discovery and innovation.

Key applications of computational modeling include:

Rational Drug Design: Molecular docking and dynamics simulations can predict how aryloxyaniline derivatives interact with biological targets, such as enzymes or receptors. This allows for the in silico design of new drug candidates with potentially higher potency and selectivity, guiding synthetic efforts. mdpi.com

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the energy profiles of potential reaction pathways. acs.org This insight helps in optimizing reaction conditions, understanding unexpected outcomes, and designing more efficient catalysts.

Prediction of Physicochemical Properties: Computational tools can accurately predict key properties like lipophilicity, solubility, and metabolic stability, which are crucial for both pharmaceutical and materials science applications. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the most promising profiles.

Expansion of Research Applications in Emerging Chemical and Materials Science Fields

While fluorinated aryloxyanilines are well-represented in medicinal chemistry, their unique properties make them attractive candidates for a range of other advanced applications.

Future research is expanding into several new domains:

Organic Electronics: The electronic properties imparted by fluorine, such as a lowered HOMO/LUMO energy gap and enhanced stability, make these compounds interesting building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Advanced Polymers: Incorporating the fluorinated aryloxyaniline motif into polymer backbones could lead to new materials with enhanced thermal stability, chemical resistance, low dielectric constants, and unique optical properties. These materials could find use in aerospace, electronics, and specialty coatings.

Agrochemicals: The principles that make fluorinated compounds effective in pharmaceuticals—such as increased metabolic stability and membrane permeability—are also highly relevant to the design of next-generation pesticides and herbicides. researchgate.net Research is exploring the potential of this scaffold to create more potent and environmentally stable agrochemicals.

Chemical Sensors: The aniline (B41778) and phenoxy groups can be functionalized to create receptors that selectively bind to specific analytes. The fluorine atoms can fine-tune the electronic properties of the system, potentially enhancing the sensitivity and selectivity of fluorescent or electrochemical sensors.

Synergistic Approaches Combining Experimental Discovery with Theoretical Validation

The most rapid progress in the field is expected to come from a tight integration of experimental and computational approaches. mdpi.comuni-muenster.de This synergistic strategy moves beyond a trial-and-error discovery process towards a more rational, design-driven workflow. nih.gov

In this paradigm, computational models are used to generate hypotheses and prioritize experimental targets. mdpi.comnih.gov For instance, a library of virtual aryloxyaniline derivatives can be screened against a biological target or for desired material properties. The most promising candidates identified in silico are then synthesized and tested in the laboratory. The experimental results are, in turn, used to refine and validate the computational models, creating a powerful feedback loop that accelerates the discovery of new molecules and materials with tailored functions. uni-muenster.denih.gov This combination of theoretical prediction and empirical validation represents the future of molecular science and will be critical for unlocking the full potential of fluorinated aryloxyanilines.

Q & A

Q. What are the standard synthetic routes for 3-(2,4-Difluorophenoxy)aniline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. A common approach adapts methods from analogous difluorophenoxy compounds:

- Step 1: React 2,4-difluorophenol with a nitro-substituted aryl halide (e.g., 3-nitroaniline derivative) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–120°C for 12–24 hours to form the phenoxy-nitro intermediate .

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

- Optimization: Control pH (4–6) to minimize side reactions and use steam distillation or column chromatography for purification. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -160 ppm for aromatic F), while ¹H NMR resolves aromatic protons (e.g., coupling patterns for ortho/meta substituents).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 235.08) and fragmentation patterns.

- HPLC: Assess purity (>98%) using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

Q. How does the electronic effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. In Suzuki-Miyaura couplings, the fluorine substituents increase the electrophilicity of the aryl halide, accelerating transmetallation. Compare reactivity with non-fluorinated analogs using kinetic studies or DFT calculations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural isomers of this compound derivatives?

- Single-Crystal X-ray Diffraction: Use SHELXL for refinement to determine bond lengths, angles, and fluorine positions. For example, distinguish between para/ortho substitution patterns by analyzing displacement parameters and residual electron density .

- Troubleshooting: If crystallinity is poor, employ co-crystallization with carboxylic acid hosts or use synchrotron radiation for weak diffraction.

Q. What experimental design considerations are critical for studying the compound’s role in catalytic asymmetric synthesis?

- Chiral Ligand Screening: Test phosphine or N-heterocyclic carbene ligands in palladium-catalyzed reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism.

- Solvent Effects: Polar solvents (e.g., THF) may stabilize transition states, while additives like Cs₂CO₃ can enhance reaction rates .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites for covalent inhibitor design .

Q. How do solvent polarity and temperature affect the compound’s fluorescence properties in photophysical studies?

- Steady-State Fluorescence: Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO). A red shift in polar solvents indicates intramolecular charge transfer.

- Temperature-Dependent Lifetimes: Use time-resolved spectroscopy to correlate non-radiative decay pathways with thermal quenching .

Methodological Challenges & Contradictions

Q. How to address discrepancies in reported biological activity data for this compound derivatives?

Q. What strategies mitigate decomposition during long-term storage of the compound?

- Stability Studies: Use accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis to aniline derivatives).

- Formulation: Store under inert gas (N₂/Ar) in amber vials with desiccants (silica gel) at -20°C .

Comparative & Mechanistic Studies

Q. How does this compound compare to mono-fluoro or trifluoro analogs in electronic and steric effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.